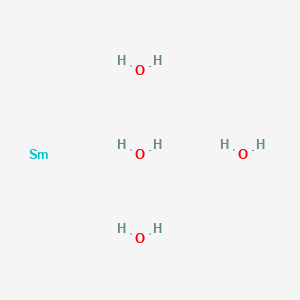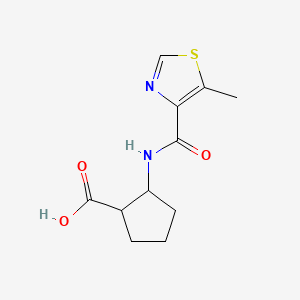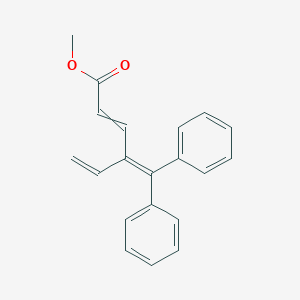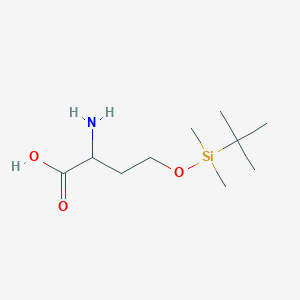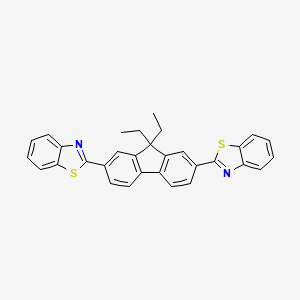![molecular formula C28H29NO5 B12514447 6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)
6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hexanoic acid backbone. This compound is primarily used in peptide synthesis as a building block due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the hexanoic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with benzyl bromide in the presence of a base like potassium carbonate.
Deprotection and purification: The final compound is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Substitution: Bases like piperidine or triethylamine are used to facilitate the substitution reactions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Hexanol derivative.
Substitution: Various substituted amino acids depending on the reagents used.
Applications De Recherche Scientifique
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of incorporation.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Medicinal chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Material science: The compound is used in the synthesis of peptide-based materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(benzyloxy)-2-{[(tert-butoxycarbonyl)amino]hexanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
6-(benzyloxy)-2-{[(carbobenzyloxy)amino]hexanoic acid: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of Fmoc.
Uniqueness
6-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is unique due to the presence of the Fmoc protecting group, which provides greater stability and ease of removal compared to other protecting groups like Boc and Cbz. This makes it particularly useful in peptide synthesis where selective deprotection is required.
Propriétés
Formule moléculaire |
C28H29NO5 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C28H29NO5/c30-27(31)26(16-8-9-17-33-18-20-10-2-1-3-11-20)29-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,29,32)(H,30,31) |
Clé InChI |
KMQPPEZRVRMLME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
